1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
CAS No.: 1170431-66-9
Cat. No.: VC2632205
Molecular Formula: C15H13FN2S
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine - 1170431-66-9](/images/structure/VC2632205.png)
Specification
CAS No. | 1170431-66-9 |
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Molecular Formula | C15H13FN2S |
Molecular Weight | 272.3 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 |
Standard InChI Key | WRGMCQNPPCUYDN-UHFFFAOYSA-N |
SMILES | CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F |
Canonical SMILES | CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F |
Introduction
Chemical Properties and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is C₁₅H₁₃FN₂S. The compound possesses a theoretical molecular weight of approximately 272.34 g/mol, calculated based on its constituent atoms.
Physical Properties
Table 1: Predicted Physical Properties of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
Property | Predicted Value | Basis for Prediction |
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Physical State | Solid at room temperature | Based on similar heterocyclic compounds |
Solubility | Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, methanol) | Based on structural features |
LogP | 3.2-3.8 | Estimated based on structural components |
pKa | ~13.5 for the pyrrole NH (if unsubstituted) | Comparable to similar pyrrole-containing compounds |
Melting Point | 120-160°C | Estimated from similar derivatives |
Structural Features of Interest
The bicyclic pyrrolo[3,2-c]pyridine core provides a rigid scaffold with specific spatial orientation. The 4-fluorobenzyl substituent introduces a halogen atom that can participate in hydrogen bonding and influence lipophilicity. The methylthio group at the C4 position offers additional opportunities for metabolic processing and structure-activity relationship studies. These structural features collectively contribute to the compound's potential biological activity profiles.
Synthesis Methodologies
General Synthesis Strategy
The synthesis of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine would likely involve a multi-step approach similar to the methods described for related 1H-pyrrolo[3,2-c]pyridine derivatives. Based on the synthesis pathways for similar compounds, a general strategy might include:
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Preparation of an appropriately substituted pyridine precursor
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Formation of the pyrrole ring
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Introduction of the 4-fluorobenzyl group at the N1 position
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Incorporation of the methylthio group at the C4 position
Core Scaffold Synthesis
The synthesis of the core 1H-pyrrolo[3,2-c]pyridine scaffold might follow a pathway similar to that described for other pyrrolo-pyridine derivatives. This could involve starting with a suitable pyridine derivative, such as 2-bromo-5-methylpyridine, and proceeding through the following general steps:
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Oxidation to form the pyridine-N-oxide
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Nitration at the appropriate position
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Introduction of a vinyl functionality
The literature describes a related synthesis procedure: "Briefly stated, commercially available 2-bromo-5-methylpyridine (11) was reacted with m-chloroperbenzoic acid to obtain 2-bromo-5-methylpyridine-1-oxide (12). Then 2-bromo-5-methylpyridine-1-oxide (12) was transformed to 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) by using fuming nitric acid in sulphuric acid."
N-Alkylation
Structural Feature | Potential Biological Activity | Possible Therapeutic Application |
---|---|---|
Pyrrolo[3,2-c]pyridine core | Tubulin polymerization inhibition | Anticancer agent |
4-Fluorobenzyl group | Enhanced membrane permeability; Potential metabolic stability | Improved pharmacokinetic profile |
Methylthio group | Modulation of lipophilicity; Potential for metabolic conversion | Prodrug development; Targeted delivery |
Structure Comparison with Known Active Compounds
The structural similarity between 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine and other bioactive compounds containing the pyrrolo-pyridine scaffold suggests potential overlap in their biochemical interactions. For instance, various pyrrolo-pyridine derivatives have been explored as kinase inhibitors, with the fluorine-containing substituents often contributing to enhanced binding affinity and selectivity profiles.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key 1H NMR signals for 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine would likely include:
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Aromatic protons of the pyridine and pyrrole rings (δ ~7.0-8.5 ppm)
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4-Fluorobenzyl aromatic protons (δ ~6.9-7.5 ppm, with characteristic coupling patterns due to fluorine)
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Methylene protons of the benzyl group (δ ~5.0-5.5 ppm)
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Methyl protons of the methylthio group (δ ~2.3-2.6 ppm)
These predictions are based on typical chemical shift values for similar structural motifs in comparable compounds .
Mass Spectrometry
The expected molecular ion peak would correspond to the molecular weight of 272.34 m/z, with characteristic fragmentation patterns potentially involving loss of the methylthio group or cleavage of the N-benzyl bond.
Chromatographic Behavior
The compound would likely exhibit retention characteristics consistent with its moderately lipophilic nature. HPLC analysis using reverse-phase columns would be appropriate, with expected retention times influenced by the presence of both the fluorobenzyl and methylthio substituents.
Current Research and Development Status
Synthetic Challenges and Opportunities
The synthesis of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine presents both challenges and opportunities:
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Regioselective introduction of substituents on the pyrrolo-pyridine core
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Development of efficient methods for N-alkylation with retention of other functional groups
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Optimization of reaction conditions for scale-up and industrial production
Future Research Directions
Future research on 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine might focus on:
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of alternative synthetic routes for improved efficiency
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Exploration of additional substituents to enhance potency or selectivity
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Evaluation in specific disease models based on the biological targets of similar compounds
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